molecular formula C24H18ClFO4 B11159639 5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one

5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one

Cat. No.: B11159639
M. Wt: 424.8 g/mol
InChI Key: PMUSTQRZXHNKFI-UHFFFAOYSA-N
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Description

5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chromen-2-one core, substituted with various functional groups including chloro, fluoro, methoxy, and methyl groups

Preparation Methods

The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where the chromen-2-one core is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base.

    Addition of the 4-methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Methylation: The final step involves the methylation of the chromen-2-one core, which can be achieved using methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chloro or fluoro groups can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, leading to the formation of biaryl compounds.

Scientific Research Applications

5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

5-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    5,7-bis((2-chloro-6-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one: This compound has a similar structure but with an additional chloro and fluoro substitution, which may alter its chemical and biological properties.

    5,7-bis((2-fluorobenzyl)oxy)-4-phenyl-2H-chromen-2-one: The absence of the chloro group in this compound may result in different reactivity and biological activity.

    5,7-bis((4-methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one: The presence of a methyl group instead of a chloro or fluoro group can significantly impact the compound’s properties.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological behavior.

Properties

Molecular Formula

C24H18ClFO4

Molecular Weight

424.8 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-7-methylchromen-2-one

InChI

InChI=1S/C24H18ClFO4/c1-14-10-21(29-13-18-19(25)4-3-5-20(18)26)24-17(12-23(27)30-22(24)11-14)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

PMUSTQRZXHNKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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